
1-Methyl-3-phenylthiourea structural formula
and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Methyl-3-phenylthiourea

Cat. No.: B1581327 Get Quote

Technical Guide: 1-Methyl-3-phenylthiourea
An In-depth Examination of its Structure, Synthesis, and Application as a Versatile Chemical

Intermediate

Prepared by: Gemini, Senior Application Scientist

Introduction
1-Methyl-3-phenylthiourea is an N,N'-disubstituted thiourea derivative that serves as a pivotal

intermediate in the synthesis of various agrochemicals and heterocyclic compounds.[1][2] Its

structure, featuring a reactive thiocarbonyl group flanked by both an aliphatic methylamino

moiety and an aromatic phenylamino group, provides a versatile scaffold for subsequent

chemical transformations. The formal IUPAC name for this compound is 1-methyl-3-
phenylthiourea.[3] This guide provides a comprehensive overview of its chemical properties,

detailed synthesis protocols, and its application in the construction of value-added chemical

entities, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Properties
1-Methyl-3-phenylthiourea is a white crystalline solid at room temperature, soluble in organic

solvents like ethanol and ether.[4] Its core identity and physical characteristics are summarized

in Table 1.
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Table 1: Core Properties of 1-Methyl-3-phenylthiourea

Property Value Source(s)

IUPAC Name 1-methyl-3-phenylthiourea [3]

CAS Number 2724-69-8 [3]

Molecular Formula C₈H₁₀N₂S [3]

Molecular Weight 166.25 g/mol [3]

Appearance White crystalline solid [4]

Melting Point 112-113 °C [4]

Crystallographic Data
The solid-state conformation of 1-Methyl-3-phenylthiourea has been elucidated by X-ray

crystallography.[5] The molecule adopts a conformation with the methyl group syn and the

phenyl group anti relative to the C=S double bond. In the crystal lattice, molecules form

centrosymmetric dimers through intermolecular N(Ph)—H⋯S hydrogen bonds, which are

further linked into layers by N(Me)—H⋯S hydrogen bonds.[5] This hydrogen bonding network

is crucial for understanding its solid-state behavior and solubility. Key crystallographic

parameters are detailed in Table 2.

Table 2: Crystallographic Data for 1-Methyl-3-phenylthiourea[5]
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 17.348 (3)

b (Å) 8.6023 (13)

c (Å) 12.1672 (18)

β (°) ** 99.637 (3)

Volume (Å³) ** 1790.1 (5)

Z (molecules/cell) 8

Spectroscopic Characteristics
While publicly accessible, citable peak lists for NMR spectra are limited, the expected

spectroscopic characteristics can be inferred from the molecular structure. These data are

critical for reaction monitoring and quality control.

Table 3: Expected Spectroscopic Data for 1-Methyl-3-phenylthiourea
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale

¹H NMR -CH₃ ~3.0-3.3 ppm (d)

Methyl group attached

to nitrogen, likely

coupled to N-H.

Ar-H ~7.2-7.6 ppm (m)
Protons on the phenyl

ring.

N-H (methyl) Broad singlet

Exchangeable proton,

position is

concentration/solvent

dependent.

N-H (phenyl) Broad singlet

Exchangeable proton,

position is

concentration/solvent

dependent.

¹³C NMR -CH₃ ~30-35 ppm
Aliphatic carbon

attached to nitrogen.

Ar-C ~120-140 ppm
Aromatic carbons of

the phenyl ring.

C=S ~180-185 ppm

Thiocarbonyl carbon,

characteristically

deshielded.

IR N-H Stretch 3100-3300 cm⁻¹
Stretching vibrations

of the N-H bonds.

C=S Stretch 1200-1300 cm⁻¹
Thiocarbonyl (thione)

stretching vibration.

Synthesis and Manufacturing
The most direct and common synthesis of N,N'-disubstituted thioureas involves the reaction of

an isothiocyanate with a primary amine. This method is highly efficient for producing 1-Methyl-
3-phenylthiourea.
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Experimental Protocol: Synthesis of 1-Methyl-3-
phenylthiourea
This protocol is based on the established reaction between phenyl isothiocyanate and

methylamine.[5]

Objective: To synthesize 1-Methyl-3-phenylthiourea via nucleophilic addition.

Materials:

Phenyl isothiocyanate (1.0 eq)

Aqueous Methylamine solution (40%, 1.0 eq)

Potassium Hydroxide (KOH, 3.0 eq)

Ethanol (as solvent)

Ethanol/Acetone (1:1 v/v, for recrystallization)

Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl

isothiocyanate (1.0 eq) and potassium hydroxide (3.0 eq) in ethanol.

Causality:Ethanol serves as a polar protic solvent to dissolve the reactants. KOH is

included as a base; while the reaction can proceed without it, its presence can facilitate

the reaction and deprotonate any ammonium salts that might form, ensuring the

methylamine is in its free-base nucleophilic form.

Nucleophilic Addition: To the stirred solution, add 40% aqueous methylamine solution (1.0

eq) dropwise at room temperature.

Mechanism:The lone pair of electrons on the nitrogen atom of methylamine acts as a

nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

This forms a tetrahedral intermediate which rapidly rearranges to the final thiourea

product.
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Reaction Monitoring & Work-up: Stir the reaction mixture at room temperature. The reaction

progress can be monitored by Thin Layer Chromatography (TLC) until the starting material

(phenyl isothiocyanate) is consumed.

Isolation & Purification: Once the reaction is complete, the product can be isolated. Single

crystals suitable for analysis are obtained by recrystallization from an ethanol/acetone (1:1)

mixture at room temperature.[5]

Self-Validation:The purity of the final product should be confirmed by measuring its melting

point (expected: 112-113 °C) and acquiring spectroscopic data (NMR, IR) to confirm the

structure matches the expected characteristics outlined in Table 3.

Diagram 1: Synthesis Workflow for 1-Methyl-3-phenylthiourea
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Reactants:
- Phenyl Isothiocyanate
- Methylamine Solution
- KOH

- Ethanol (Solvent)

1. Dissolve Phenyl Isothiocyanate
and KOH in Ethanol

2. Add Methylamine
dropwise at RT

3. Stir & Monitor via TLC
(Nucleophilic Addition)

4. Recrystallize from
Ethanol/Acetone

Product:
1-Methyl-3-phenylthiourea

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-Methyl-3-phenylthiourea.

Applications in Chemical Synthesis
1-Methyl-3-phenylthiourea is a valuable precursor for synthesizing heterocyclic compounds,

most notably benzothiazoles. The N-methyl-N'-phenylthiourea backbone is perfectly primed for

oxidative cyclization to form the benzothiazole ring system.
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Experimental Protocol: Synthesis of 2-
(Methylamino)benzothiazole
This protocol describes the Hugershoff reaction, a classic method for synthesizing 2-

aminobenzothiazoles via the oxidative cyclization of an arylthiourea.

Objective: To synthesize 2-(Methylamino)benzothiazole from 1-Methyl-3-phenylthiourea.

Materials:

1-Methyl-3-phenylthiourea (1.0 eq)

Bromine (Br₂) (1.0 eq)

Chloroform or Acetic Acid (as solvent)

Aqueous sodium carbonate or similar base (for neutralization)

Methodology:

Dissolution: Dissolve 1-Methyl-3-phenylthiourea (1.0 eq) in a suitable solvent such as

chloroform in a flask protected from light.

Electrophilic Attack: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0

eq) in the same solvent dropwise with continuous stirring.

Mechanism:The reaction is initiated by the electrophilic attack of bromine on the sulfur

atom of the thiourea. This is followed by an intramolecular electrophilic substitution on the

phenyl ring, leading to cyclization. The final step is the elimination of HBr to afford the

aromatic benzothiazole ring system.

Reaction Completion: After the addition is complete, allow the mixture to stir at room

temperature. The reaction is typically complete when the bromine color has faded and HBr

evolution ceases.

Neutralization and Extraction: The reaction mixture is washed with a dilute aqueous base

(e.g., sodium carbonate solution) to neutralize the HBr byproduct. The organic layer is then
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separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under

reduced pressure.

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g.,

ethanol) to yield pure 2-(Methylamino)benzothiazole.

Self-Validation:Product identity should be confirmed via spectroscopy (NMR, MS) and

melting point analysis. The disappearance of the C=S signal and appearance of

characteristic aromatic signals for the benzothiazole ring in the spectra would validate the

transformation.

Diagram 2: Synthetic Application Workflow
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1-Methyl-3-phenylthiourea
(in Chloroform)

1. Add Bromine (Br₂)
solution dropwise at 0°C

2. Stir at RT until
reaction is complete

3. Neutralize with aq. Na₂CO₃

and Extract

4. Dry & Evaporate Solvent

5. Purify via Recrystallization

Product:
2-(Methylamino)benzothiazole
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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